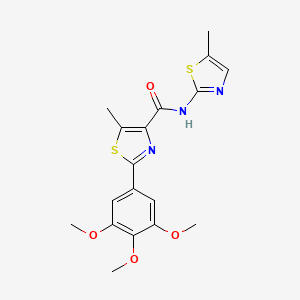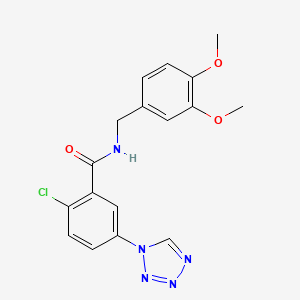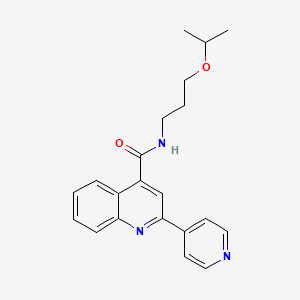![molecular formula C18H16N4O3 B11158372 2-{[(2S)-2-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzamide](/img/structure/B11158372.png)
2-{[(2S)-2-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDO]BENZAMIDE is a compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
Preparation Methods
The synthesis of 2-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDO]BENZAMIDE can be achieved through a one-pot, eco-friendly, three-component reaction. This involves combining phthalic anhydride with anilines and anthranilamide in water without any catalyst . The reaction conditions are mild, and the process is environmentally friendly, making it suitable for industrial production. The yields are excellent, and the use of water as a solvent aligns with green chemistry principles .
Chemical Reactions Analysis
2-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDO]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4(3H)-one analogs.
Reduction: Reduction reactions can modify the quinazolinone ring, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, where different functional groups are introduced to the quinazolinone core.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDO]BENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDO]BENZAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active site of human activin receptor-like kinase-2 protein through hydrogen and hydrophobic interactions . This binding can inhibit the activity of the target protein, leading to its anticancer effects. The compound may also interfere with other cellular pathways, contributing to its biological activities .
Comparison with Similar Compounds
2-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDO]BENZAMIDE can be compared with other quinazolinone derivatives, such as:
2-(4-Oxo-3,4-dihydroquinazolin-2-yl)-N-phenylbenzamide: This compound also exhibits anticancer activity but may have different molecular targets.
Quinazolin-4(3H)-one analogs: These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activities.
The uniqueness of 2-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDO]BENZAMIDE lies in its specific molecular interactions and the environmentally friendly synthesis method .
Properties
Molecular Formula |
C18H16N4O3 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
2-[[(2S)-2-(4-oxoquinazolin-3-yl)propanoyl]amino]benzamide |
InChI |
InChI=1S/C18H16N4O3/c1-11(17(24)21-15-9-5-2-6-12(15)16(19)23)22-10-20-14-8-4-3-7-13(14)18(22)25/h2-11H,1H3,(H2,19,23)(H,21,24)/t11-/m0/s1 |
InChI Key |
CZHUTVZXWGOQIZ-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=CC=C1C(=O)N)N2C=NC3=CC=CC=C3C2=O |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)N)N2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(2S)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-methyl-1-oxobutan-2-yl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11158292.png)
![N-(2-methoxybenzyl)-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B11158296.png)
![N-[4-(pentan-3-ylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B11158299.png)

![3-(4-fluorophenyl)-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-2H-chromen-2-one](/img/structure/B11158316.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B11158319.png)
![2-[(3-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one](/img/structure/B11158322.png)
acetic acid](/img/structure/B11158325.png)
![2-{[3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl]oxy}acetamide](/img/structure/B11158339.png)
![4-(4-chloro-2-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]butanamide](/img/structure/B11158342.png)

![7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one](/img/structure/B11158353.png)

![10-(4-fluorobenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one](/img/structure/B11158377.png)
